molecular formula C12H12BrClN2O2 B13119331 tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate

Katalognummer: B13119331
Molekulargewicht: 331.59 g/mol
InChI-Schlüssel: YISWDXCRIDYZMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate is a compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindazole and 5-chloroindazole.

    Reaction Conditions: The reaction conditions often involve the use of tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can modify the functional groups on the indazole ring .

Wissenschaftliche Forschungsanwendungen

tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The presence of both bromine and chlorine atoms in tert-Butyl6-bromo-5-chloro-1H-indazole-1-carboxylate makes it unique compared to its similar compounds. This dual substitution can lead to different chemical reactivity and biological activities, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C12H12BrClN2O2

Molekulargewicht

331.59 g/mol

IUPAC-Name

tert-butyl 6-bromo-5-chloroindazole-1-carboxylate

InChI

InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-10-5-8(13)9(14)4-7(10)6-15-16/h4-6H,1-3H3

InChI-Schlüssel

YISWDXCRIDYZMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Cl)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.